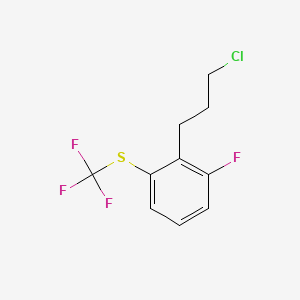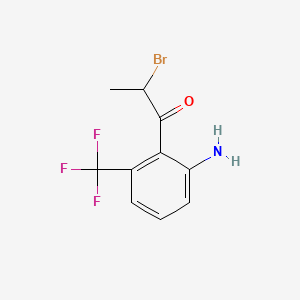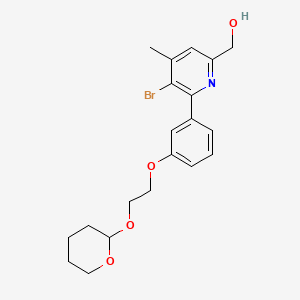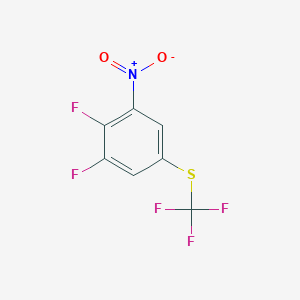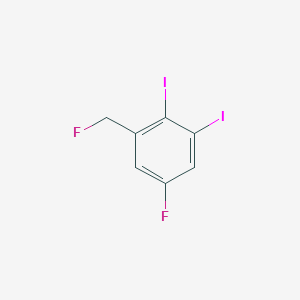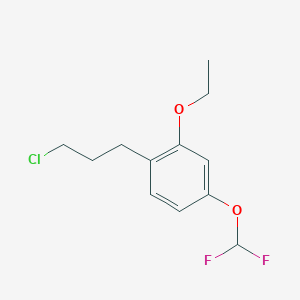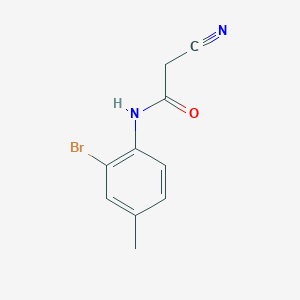
N-(2-bromo-4-methylphenyl)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is an organic compound with the molecular formula C9H10BrNO It is known for its unique structure, which includes a bromine atom and a cyano group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-bromo-4-methylaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano-} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives from the reduction of the cyano group.
Scientific Research Applications
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Similar structure with an iodine atom instead of bromine.
Acetamide, N-(4-bromo-2-ethylphenyl)-: Similar structure with an ethyl group instead of a cyano group.
Uniqueness
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is unique due to the presence of both bromine and cyano groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1016863-54-9 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9BrN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChI Key |
GPOIZBZSYATWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




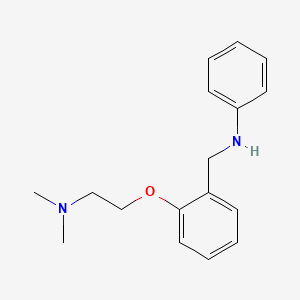
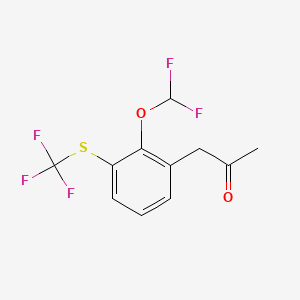
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
